Yttrium(3+);triperchlorate
Description
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Structure
2D Structure
Properties
Molecular Formula |
Cl3O12Y |
|---|---|
Molecular Weight |
387.25 g/mol |
IUPAC Name |
yttrium(3+);triperchlorate |
InChI |
InChI=1S/3ClHO4.Y/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
InChI Key |
IVPOFHHOVYEBFC-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] |
Origin of Product |
United States |
Y Nmr for Local Environment Elucidation
Laboratory Synthesis
A common laboratory method for preparing yttrium(3+);triperchlorate involves the reaction of yttrium oxide (Y₂O₃) with perchloric acid (HClO₄). wikipedia.org To ensure the complete dissolution of the yttrium oxide while managing the reaction's exothermic nature, a 60–70% w/w solution of perchloric acid is typically used. The reaction temperature must be carefully controlled, often kept below 40°C, to prevent violent decomposition. Upon evaporation of the resulting solution, the product crystallizes, commonly as a hydrated salt like yttrium perchlorate (B79767) octahydrate, Y(ClO₄)₃·8H₂O. wikipedia.org The salt can be recrystallized from an ethanol-water mixture to achieve higher purity.
Industrial Production
On an industrial scale, the synthesis of this compound follows a similar chemical pathway to the laboratory method but requires specialized equipment. The process begins with the preparation of high-purity yttrium oxide, which may be produced by precipitating yttrium nitrate (B79036) with ammonium (B1175870) hydroxide (B78521) and then calcining the precipitate. The subsequent large-scale acid digestion of the yttrium oxide with concentrated perchloric acid is conducted in corrosion-resistant reactors. The final product is obtained through controlled crystallization techniques, and impurities are removed via methods such as vacuum filtration.
Coordination Chemistry of Yttrium 3+ Triperchlorate
Ligand Design and Synthesis in Yttrium(3+) Complexes
The synthesis of yttrium complexes often involves the reaction of yttrium(3+) triperchlorate with specifically designed organic ligands. The choice of ligand is crucial in determining the structure, stability, and properties of the resulting complex.
Nitrogen-donor ligands are fundamental in the coordination chemistry of rare-earth elements, including yttrium. mdpi.com The ability to incorporate multiple nitrogen atoms into a single ligand framework allows for the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting yttrium complexes. mdpi.comresearchgate.net The synthesis of these complexes has grown substantially due to their potential applications. researchgate.net
A variety of multidentate nitrogen ligands have been employed to coordinate with yttrium(III):
Schiff Bases: These ligands are synthesized through the condensation of an amine and a carbonyl compound. For example, the Schiff base 4-N-(5′-nitro-2′-thienylidene)aminoantipyrine (NTAAP) acts as a neutral tridentate ligand, coordinating to yttrium(III) through a carbonyl oxygen, an azomethine nitrogen, and the sulfur atom of its thiophene (B33073) ring. tandfonline.com
Pincer Ligands: These are tridentate ligands that bind to a central metal atom via three donor atoms, often in a meridional fashion. NNN-pincer ligands, such as those derived from s-triazine, have been used to create manganese(II) perchlorate (B79767) complexes, and similar design principles are applicable to yttrium chemistry. dntb.gov.ua
Macrocyclic Ligands: These are large, cyclic molecules containing multiple donor atoms. Tetraaza macrocycles, which have four nitrogen atoms, can be functionalized with pendant arms to increase their denticity and tune the properties of the metal complex. researchgate.net For instance, an 18-membered hexaaza macrocyclic ligand with four pyridyl pendant arms has been synthesized and used to form complexes with various metal ions. researchgate.net A macrocyclic ligand denoted as H₃L6, featuring three acetate (B1210297) pendant arms, forms a highly stable and inert nine-coordinate complex with yttrium(III). acs.org
Diamidophosphane Ligands: Ligands such as PhP(HNBtd)₂, where Btd is a 2,1,3-benzothiadiazol-4-yl group, have been used to synthesize yttrium complexes. mdpi.com These ligands can be deprotonated to form anionic species that act as κ²-N or κ⁴-N chelating agents, leading to stable bis-ligand yttrium complexes. mdpi.comresearchgate.net
The synthesis of these complexes typically involves reacting the pre-synthesized ligand with a yttrium salt, such as yttrium(3+) triperchlorate or yttrium silylamides, in a suitable solvent. mdpi.comtandfonline.com
Carboxylic acids and phosphonates are hard Lewis bases, making them highly suitable for coordinating with the hard Lewis acidic yttrium(III) ion. rsc.org These ligands can coordinate in various modes, including monodentate, bidentate, and bridging fashions, leading to a diverse range of molecular and polymeric structures. rsc.orgresearchgate.net
Polyaminocarboxylate Ligands: These are polydentate ligands containing both nitrogen and carboxylate donor groups. Ligands like H₄EDTA (ethylenediaminetetraacetic acid) and H₃DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylic acid) form stable aqueous complexes with yttrium(III). nih.gov These complexes are notable for their ability to form ternary adducts with small biological molecules. nih.gov
Simple Carboxylic Acids: Even simple carboxylates can form well-defined complexes. For example, the reaction of yttrium alkoxides with methacrylic acid or acetic acid yields polymeric chain structures like Y(methacrylate)₃ and Y(acetate)₃·0.5H₂O, which feature both bridging and chelating-bridging carboxylate groups. researchgate.net The first molecular yttrium lactate (B86563) complex, Y(Lac)₃(H₂O)₂, has been synthesized and structurally characterized, revealing that the coordination sphere is saturated by lactate ligands and water molecules. rsc.org
Phosphonate Ligands: Macrocyclic ligands functionalized with pendant methylenephosphonate arms have been synthesized. researchgate.net The protonation behavior of these ligands has been studied, indicating their potential for complexation with metal ions like yttrium(III). researchgate.net
The synthesis of these complexes can be achieved through various routes, including the reaction of yttrium salts with the carboxylic acid or by reacting yttrium alkoxides with the corresponding acid. researchgate.netnih.gov
Solution-Phase Coordination Dynamics
Understanding the behavior of yttrium complexes in solution is essential for many of their applications. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the structure and dynamics of these species in the solution phase. researchgate.net
Studies using ⁸⁹Y NMR, in combination with other NMR techniques and computational methods, have been employed to evaluate the degree of ion pairing between a cationic yttrium complex and its counterions (like perchlorate) in solution. researchgate.net The chemical shift of ⁸⁹Y is sensitive to the coordination number and the nature of the donor atoms, providing insights into the solution-state structure. researchgate.net
The kinetics of complex formation and dissociation are also critical aspects of solution dynamics. For example, the yttrium complex with the macrocyclic ligand H₃L6, [Y(L6)], exhibits remarkably fast complex formation, occurring in about one minute at pH 5.4. acs.org Conversely, the complex is kinetically inert, showing slow dissociation even in strongly acidic solutions (a lifetime of 1.7 hours in 1 M HCl). acs.org This combination of rapid formation and high kinetic stability is highly desirable for applications such as radiopharmaceuticals. acs.org In other systems, such as polymer-lithium perchlorate complexes, the dynamics are governed by the segmental relaxation of the polymer chains, which facilitates the hopping of ions and gives rise to ionic conductivity. nih.gov These principles of ion motion are broadly relevant to understanding the behavior of ionic complexes in different media. nih.gov
Table of Mentioned Compounds
Solvation Effects on Yttrium(3+) Coordination Sphere
The coordination sphere of the yttrium(III) ion in the presence of the weakly coordinating perchlorate anion is highly susceptible to the influence of solvent molecules. The solvent can directly coordinate to the metal center, forming solvated cations, or influence the coordination of other ligands present in the solution.
In aqueous solutions, the yttrium(III) ion is hydrated, forming species such as [Y(H₂O)ₙ]³⁺. Yttrium perchlorate can be synthesized by dissolving yttrium oxide in perchloric acid, yielding hydrates upon crystallization, such as the octahydrate or hexahydrate. wikipedia.orghandwiki.org In these hydrated salts, water molecules occupy the primary coordination sphere of the yttrium ion.
The use of different solvents can lead to the formation of various solvato-complexes. For instance, in non-aqueous solvents like N-methyl-2-pyrrolidone (NMP), solvent molecules can directly bind to the yttrium center. Research has shown the synthesis of yttrium coordination compounds where both water and NMP molecules are part of the coordination sphere, such as in the complex cation [Y(NMP)₅(H₂O)₂]³⁺. researchgate.net The number and type of coordinated solvent molecules depend on factors like the solvent's donor strength, steric bulk, and the reaction conditions.
The coordination number of yttrium(III) can vary, but it commonly ranges from 6 to 9, leading to different coordination geometries. The specific geometry is influenced by the steric and electronic properties of the coordinated solvent molecules. For example, a coordination number of eight is common for yttrium(III), often resulting in a distorted dodecahedral or square antiprismatic geometry. researchgate.net
Table 1: Examples of Solvated Yttrium(III) Species
| Solvent System | Coordinated Species Example | Coordination Number | Reference |
|---|---|---|---|
| Water (H₂O) | [Y(H₂O)₆]³⁺ | 6 | handwiki.org |
| Water (H₂O) | [Y(H₂O)₈]³⁺ | 8 | wikipedia.org |
| N-methyl-2-pyrrolidone (NMP)/Water | [Y(NMP)₅(H₂O)₂]³⁺ | 7 | researchgate.net |
| Acetonitrile (B52724) (CH₃CN) | [(S-H₃LMe)Y(CH₃CN)(O₃SCF₃)]²⁺* | 7+ | reprap.com |
Note: This is an example with triflate (O₃SCF₃⁻), another weakly coordinating anion, demonstrating yttrium's coordination with acetonitrile.
Chelation and its Impact on Yttrium Species
Chelation involves the coordination of a single ligand to the central metal ion through two or more donor atoms, forming a ring structure. This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. unife.it The use of chelating agents with yttrium(III) is crucial for creating stable, well-defined coordination species, particularly in aqueous solutions where competition from water molecules is high.
A variety of chelating ligands, including Schiff bases, crown ethers, cryptands, and polyaminocarboxylic acids, are used to form stable complexes with yttrium(III). The structure of the resulting yttrium species is heavily dependent on the nature of the chelating agent, including the number and type of donor atoms, the flexibility of the ligand backbone, and the size of the chelate rings formed.
For instance, the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) is known to form exceptionally stable complexes with yttrium(III). nih.gov The stability of the Y-DOTA complex is critical in applications like radioimmunotherapy, where the premature release of the radioactive yttrium ion in the body must be prevented. nih.govnih.gov Studies on the optimization of labeling immunoconjugates with Yttrium-90 have shown that factors such as pH, buffer composition, and temperature significantly affect the rate and efficiency of the chelation reaction. nih.gov For example, the time required to chelate 94% of the available yttrium was found to be much shorter at a pH of 7.5 (1-10 minutes) compared to a pH of 6.5 (17-148 minutes) in an ammonium (B1175870) acetate buffer. nih.gov
The choice of the chelating agent is critical for in vivo stability. A comparative study of different polyaminocarboxylate chelating agents for complexing yttrium showed that isothiocyanate benzyl (B1604629) DTPA and its derivatives formed stable conjugates with minimal release of yttrium in vivo. nih.gov
Table 2: Impact of Chelation on Yttrium(III) Species
| Chelating Agent | Resulting Yttrium Species | Key Impact | Application Context | Reference |
|---|---|---|---|---|
| Diethylenetriaminepentaacetic acid (DTPA) derivatives | Y-DTPA-antibody conjugate | Forms stable complexes, preventing release of Y³⁺. | Radioimmunotherapy | nih.gov |
| 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) | Y-DOTA-antibody conjugate | Forms highly stable complexes with favorable kinetics under optimized pH and temperature. | Radioimmunotherapy | nih.gov |
| 8-quinolinol (HQ) | [YQ(HQ)₂]²⁺ | Forms a distorted octahedral complex with a coordination number of 6. | General Coordination Chemistry |
Theoretical and Computational Investigations of Yttrium 3+ Triperchlorate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometries of yttrium complexes. ajol.infoscispace.com These methods model the electronic density to predict structure, energy, and other molecular properties. ajol.info
Density Functional Theory (DFT) is a primary computational method for determining the electronic structure and optimizing the molecular geometry of yttrium compounds. ajol.inforsc.org While direct computational studies on crystalline yttrium perchlorate (B79767) are scarce, extensive research has been conducted on the hydrated yttrium ion, [Y(H₂O)₈]³⁺, which is the predominant species in aqueous yttrium perchlorate solutions. rsc.orgresearchgate.net
DFT calculations have been employed to study the structural characteristics of the Y(H₂O)₈³⁺ aqua ion. researchgate.net Various density functionals, such as B3LYP, B3P86, and PBE1PBE, have been used to model the system. researchgate.net Geometry optimizations performed using DFT accurately predict the structure of yttrium complexes. google.comnsf.gov For the hydrated yttrium ion, calculations considering a polarizable dielectric continuum to simulate the bulk solvent show that the optimized geometry is a square antiprismatic YO₈ coordination polyhedron with S₈ symmetry. rsc.org This theoretical structure is in good agreement with experimental data. rsc.org The Y–O bond distance in the optimized [Y(H₂O)₈]³⁺ cluster has been calculated to be approximately 2.366 Å. rsc.org
DFT is also used to investigate the electronic structure of yttrium-containing molecules, providing a basis for understanding their reactivity and bonding. researchgate.netmdpi.com These calculations can reveal details about charge transfer between the yttrium ion and its ligands. researchgate.net
Optimized Geometric Parameters for Hydrated Yttrium Ion via DFT
| Parameter | Species | Computational Method | Calculated Value | Reference |
|---|---|---|---|---|
| Coordination Geometry | [Y(H₂O)₈]³⁺ | DFT with Polarizable Continuum Model | Square Antiprism (S₈ symmetry) | rsc.org |
| Y–O Bond Distance | [Y(H₂O)₈]³⁺ | DFT (Gas Phase & Continuum) | 2.366 Å | rsc.org |
| Coordination Number | Y³⁺ in aqueous solution | DFT | 8 | researchgate.net |
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical quantum chemical parameter. schrodinger.com This HOMO-LUMO gap provides information about the chemical reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. schrodinger.commdpi.com A smaller gap generally implies higher reactivity. wuxibiology.com
This analysis can be performed using Time-Dependent DFT (TD-DFT). ajol.infoscience.gov For instance, in a study on yttrium(III) penicillinate complexes, the HOMO-LUMO energy gap was calculated to understand the electronic properties and stability of the complex. ajol.info The HOMO was found to be localized on the penicillinate ligand, while the LUMO was distributed over the entire complex. ajol.info The energy gap helps in understanding the charge transfer mechanisms within the molecule. ajol.infoscience.gov Although specific data for yttrium triperchlorate is not detailed in the provided results, the methodology is broadly applicable. The analysis of related compounds shows that such calculations are vital for assessing molecular stability and electronic transitions. ajol.info
Calculated Quantum Chemical Parameters for an Yttrium(III) Complex
| Parameter | Value (for [Y(Pin)₂]·Cl·6H₂O) | Reference |
|---|---|---|
| HOMO Energy | -6.57 eV | ajol.info |
| LUMO Energy | -1.23 eV | ajol.info |
| HOMO-LUMO Energy Gap (ΔE) | 5.34 eV | ajol.info |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deyoutube.com It is a valuable tool for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net
MEP maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. diracprogram.orghenriquecastro.info Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net In a computational study of an yttrium(III) penicillinate complex, MEP analysis was used to identify the reactive sites. ajol.info The map showed negative potential regions around the oxygen atoms of the carboxylate groups, indicating them as likely sites for coordination with the positively charged yttrium ion. ajol.info This type of analysis provides crucial insights into the intermolecular interactions and reactivity of yttrium perchlorate and its complexes. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms and molecules. mdpi.com Ab initio MD simulations, which use quantum mechanical calculations to determine forces, have been applied to investigate the behavior of the yttrium(III) ion in aqueous solutions under various conditions. dntb.gov.uacopernicus.org
These simulations provide detailed information on the structural and dynamic properties of the Y³⁺ ion's hydration shells and its complexation with different ligands. researchgate.netdntb.gov.ua Studies on aqueous yttrium solutions have shown that the coordination number of the Y³⁺ ion can change from seven to eight depending on pressure. dntb.gov.uacopernicus.org MD simulations have also been used to compare the stability of yttrium complexes with different halide ligands, finding that yttrium-fluoride complexes are more stable than yttrium-chloride complexes at conditions relevant to slab dehydration in geological processes. dntb.gov.uacopernicus.org Furthermore, simulations indicate that the highly charged Y³⁺ cation can promote the self-ionization of surrounding water molecules at high temperatures and pressures. dntb.gov.ua
Computational Design and Prediction of Novel Yttrium Perchlorate Materials
Computational design is a modern approach that utilizes theoretical modeling to predict and engineer new materials with desired properties, potentially accelerating their discovery and development. pageplace.de This process often involves a combination of methods, including DFT, to screen potential structures and predict their stability, electronic, and functional properties. ajol.infopageplace.de
While specific research on the computational design of novel yttrium perchlorate materials is not prominent in the search results, the principles have been applied to other yttrium-based systems. For example, DFT has been used to theoretically investigate yttrium-doped materials for applications such as hydrogen storage, where calculations predicted the binding energy and storage capacity. researchgate.net Other studies have used computational insights to design yttrium complexes for potential use in organic light-emitting diodes (OLEDs). researchgate.net These examples demonstrate a clear methodology: quantum chemical calculations are used to predict the structural and electronic characteristics of hypothetical materials, guiding experimental efforts toward the synthesis of the most promising candidates. pageplace.de This approach could theoretically be applied to design new functional materials based on yttrium perchlorate, such as energetic materials or catalysts, by computationally exploring derivatives and predicting their performance.
Advanced Research Applications and Methodologies Involving Yttrium 3+ Triperchlorate
Role in Catalysis
The catalytic activity of yttrium compounds, including yttrium perchlorate (B79767), is primarily attributed to the strong Lewis acidity of the Y³⁺ ion. mdpi.com
Lewis Acid Catalysis in Organic Transformations
A Lewis acid is a chemical species that can accept an electron pair from an electron-pair donor, or Lewis base. sioc.ac.cn The yttrium(III) ion, with its positive charge and vacant d-orbitals, functions as an effective Lewis acid. nih.gov In organic reactions, yttrium catalysts like yttrium triflate, a compound with similar catalytic properties to the perchlorate salt, can activate carbonyl compounds and other substrates, making them more susceptible to nucleophilic attack. mdpi.comorganic-chemistry.org This activation is a fundamental principle in a wide array of organic syntheses, enhancing reaction rates and influencing selectivity. sioc.ac.cn The choice of the Y³⁺ ion as a metal center in catalysts is often due to its characteristic Lewis acidic nature. nih.gov
Catalytic Activity in Specific Reaction Pathways (e.g., glycosylation, epoxide ring-opening, pyridine (B92270)/quinoline (B57606) derivatives)
The Lewis acidic nature of Yttrium(3+) triperchlorate makes it a potential or analogous catalyst in several key organic reactions.
Glycosylation: Chemical glycosylation is a fundamental process for synthesizing complex oligosaccharides. nih.gov The reaction involves the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. nih.gov This process is often promoted by a Lewis acid, which activates the leaving group on the anomeric carbon of the donor. nih.gov While early studies noted that metal perchlorate hydrates of yttrium and other rare earths were unsuccessful in certain glycosylation reactions, other systems using Lewis acids like lanthanum(III) perchlorate have proven effective. nih.govrsc.org Furthermore, yttrium(III) triflate has been studied as a catalyst in decarboxylative glycosylation, although it showed lower activity compared to hafnium(IV) triflate in specific instances. thieme-connect.com The general principle relies on the Lewis acid to facilitate the creation of the glycosidic linkage. ntu.edu.sg
Epoxide Ring-Opening: Yttrium-catalyzed reactions have been developed for the regioselective ring-opening of epoxides. organic-chemistry.org This transformation is valuable for synthesizing important structural motifs like β-amino alcohols and α-hydroxy β-amino esters. organic-chemistry.org In these reactions, the yttrium catalyst acts as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, activating the ring for a nucleophilic attack by an amine or other nucleophile. rroij.comnih.gov The process often exhibits high regiocontrol and proceeds via an Sₙ2 reaction pathway. organic-chemistry.org Yttrium-based catalysts have also been applied in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, demonstrating their versatility in activating the epoxide substrate. rsc.org
Pyridine and Quinoline Derivatives: The synthesis of pyridine and quinoline scaffolds is of great interest in medicinal chemistry due to their prevalence in pharmaceuticals. nih.govijpsjournal.com Lewis acids, including rare-earth metal triflates like yttrium triflate, have been employed as effective catalysts for the one-pot, three-component synthesis of α-aminophosphonates, key intermediates for various bioactive molecules. nih.gov Lanthanide triflates have also been used to catalyze three-component coupling reactions between aldehydes, amines, and dienes to produce pyridine and quinoline derivatives in high yields. researchgate.net These methods provide an efficient and direct approach for constructing complex N-heterocycles. nih.govpharmaguideline.com
Bifunctional Catalysis in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Yttrium(III) ions are excellent candidates for constructing MOFs due to their coordination versatility and Lewis acidity. nih.govresearchgate.net In some Y-MOFs, the framework can exhibit bifunctional catalysis, where the yttrium centers act as Lewis acid sites while the organic linkers provide basic or other functional sites. acs.orgdntb.gov.ua
Table 1: Selected Catalytic Applications Involving Yttrium-Based Catalysts
| Reaction Type | Substrate(s) | Catalyst Type | Product | Reference(s) |
|---|---|---|---|---|
| Epoxide Ring-Opening | 2,3-Epoxy esters/amides, Amines | Yttrium Catalyst | α-hydroxy β-amino esters/amides | organic-chemistry.org |
| CO₂ Cycloaddition | Epoxides, CO₂ | YCl₃-based Heterogeneous Catalyst | Cyclic Carbonates | rsc.org |
| Cyanosilylation | Aldehydes, Ketones | Yttrium-based MOF | Cyanohydrin silyl (B83357) ethers | rsc.org |
| Water Splitting | Water | Y, Ce-codoped MOF | H₂, O₂ | acs.org |
| Birum–Oleksyszyn Reaction | Aldehydes, Amines, Phosphites | Yttrium Triflate | α-aminophosphonates | nih.gov |
Materials Science and Engineering Implications
The yttrium ion sourced from precursors like yttrium perchlorate is integral to the development of a wide range of advanced materials with unique physical and chemical properties. guidechem.comrsc.org
Development of Functional Materials (e.g., ionic conductors, magnetic materials, superconductors)
Yttrium is a key component in several classes of high-performance functional materials.
Ionic Conductors: Yttrium plays a critical role in solid-state electrolytes, also known as fast-ion conductors. A prominent example is yttria-stabilized zirconia (YSZ), created by doping zirconium dioxide (ZrO₂) with yttrium oxide (Y₂O₃). wikipedia.org The substitution of Zr⁴⁺ with Y³⁺ creates oxygen vacancies in the crystal lattice, which dramatically increases the ionic conductivity of oxide ions. wikipedia.org More recently, research has focused on yttrium-based halides, such as Na₃YCl₆ and Na₃YBr₆, as promising solid-state electrolytes for all-solid-state sodium-ion batteries, exhibiting high ionic conductivity and good electrochemical stability. pku.edu.cn Yttrium oxide has also been explored as a component in composite polymer electrolytes. researchgate.net
Magnetic Materials: Yttrium is essential for creating certain ferrimagnetic materials. The most well-known is Yttrium Iron Garnet (YIG), with the chemical formula Y₃Fe₅O₁₂. researchgate.net YIG is a synthetic garnet that exhibits important magnetic properties and is used in various microwave, acoustic, and magneto-optical applications. guidechem.comresearchgate.net
Superconductors: The discovery of high-temperature superconductors was revolutionized by yttrium-containing compounds. renovables.blog Yttrium Barium Copper Oxide (YBCO), with the formula YBa₂Cu₃O₇, was one of the first materials found to exhibit superconductivity above the boiling point of liquid nitrogen (77 K). renovables.blogbritannica.com This breakthrough made the practical application of superconductors more feasible by reducing the complexity and cost of cooling. renovables.blogbritannica.com Yttrium remains a fundamental constituent in this class of superconducting ceramics. rsc.orgrenovables.blog
Application in Luminescent Materials and Optoelectronic Devices
Yttrium-based materials, particularly yttrium-doped compounds and Y-MOFs, are highly valued for their luminescent properties. rsc.orgscirp.org Yttrium compounds often serve as excellent host lattices for other luminescent rare-earth ions. researchgate.net
Yttrium-based MOFs, such as MOF-76(Y), can be doped with other lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) to create highly efficient luminescent materials. rsc.orgmdpi.com In these systems, the organic linker of the MOF absorbs ultraviolet light and efficiently transfers the energy to the doped lanthanide ions, a process known as the "antenna effect." mdpi.com This results in the characteristic sharp emission lines of the dopant ions (e.g., red for Eu³⁺ and green for Tb³⁺). mdpi.com By co-doping with different ions or adjusting their concentrations, the emission color can be precisely tuned. rsc.org These tunable luminescent properties make yttrium-based MOFs promising for applications in solid-state lighting, optical sensors, and other optoelectronic devices. researchgate.netresearchgate.netmdpi.com
Table 2: Yttrium-Based Functional Materials and Their Applications
| Material Class | Example Material | Key Property | Application(s) | Reference(s) |
|---|---|---|---|---|
| Ionic Conductor | Yttria-Stabilized Zirconia (YSZ) | High Oxide Ion Conductivity | Solid Oxide Fuel Cells, Oxygen Sensors | wikipedia.org |
| Ionic Conductor | Na₃YCl₆ | High Na⁺ Ionic Conductivity | Solid-State Sodium-Ion Batteries | pku.edu.cn |
| Superconductor | Yttrium Barium Copper Oxide (YBCO) | High-Temperature Superconductivity | MRI/NMR, Particle Accelerators, Power Cables | renovables.blogrenovables.blogbritannica.com |
| Magnetic Material | Yttrium Iron Garnet (YIG) | Ferrimagnetism | Microwave Filters, Acousto-Optic Devices | researchgate.net |
| Luminescent Material | Ln³⁺-doped Y-MOF (e.g., Eu³⁺@MOF-76(Y)) | Tunable Photoluminescence | Solid-State Lighting, Sensors, Optical Devices | researchgate.netrsc.orgmdpi.com |
Research into Solid-State Electrolytes for Batteries
The quest for safer, more efficient energy storage has propelled research into all-solid-state batteries (ASSLBs), with solid-state electrolytes (SSEs) being a critical component. While perchlorates are known for their use as electrolytes in some lithium cells ca.gov, research into yttrium-containing SSEs has predominantly focused on halide-based compounds, particularly chlorides and bromides. These materials are investigated for their potential to offer high ionic conductivity and good electrochemical stability. pku.edu.cnnih.gov
Yttrium-based chlorides, such as Li3YCl6 and Li3YBr6, have emerged as promising candidates. acs.org The ionic conductivity of an SSE is intrinsically linked to its crystal structure. uq.edu.au For instance, in yttrium-based chlorides, modifying the composition to create a lithium-deficient state can induce a structural shift from a hexagonal close-packed (P-3m1) to an orthorhombic (Pnma) space group. This latter structure possesses more free octahedral sites, which facilitates better lithium-ion diffusion. uq.edu.au
Further enhancements have been achieved through doping. Introducing cations with higher valence states, such as Niobium (Nb), can create more lithium vacancies within the crystal structure, significantly improving ionic conductivity. uq.edu.au Ab initio molecular dynamics (AIMD) simulations have shown that Nb doping in a Li-Y-Cl system can disorder the lithium-ion sites, lowering the diffusion barrier and boosting lithium-ion migration. uq.edu.au Similarly, studies on sodium-ion batteries (SIBs) have explored yttrium-sodium halides like Na3YCl6 (NYC) and Na3YBr6 (NYB), which demonstrate high Na+ conductivity and wide electrochemical windows, making them suitable alternatives to more common sulfide- and oxide-based SSEs. pku.edu.cnnih.gov
Table 1: Properties of Yttrium-Based Halide Solid-State Electrolytes
| Compound | Ion Conducted | Ionic Conductivity (at 300 K / 25 °C) | Electrochemical Window | Reference |
|---|---|---|---|---|
| Li3YCl6 | Li+ | ~6.08 x 10⁻⁵ S cm⁻¹ | > 4 V | acs.org |
| LiYCl6 | Li+ | ~10⁻⁴ S/cm | High electrochemical stability | uq.edu.au |
| LiY(Nb)Cl6 | Li+ | ~1.0 x 10⁻³ S/cm | High electrochemical stability | uq.edu.au |
| Na3YCl6 (NYC) | Na+ | 0.77 mS cm⁻¹ | 0.51–3.75 V | pku.edu.cnnih.gov |
| Na3YBr6 (NYB) | Na+ | 0.44 mS cm⁻¹ | 0.57–3.36 V | pku.edu.cnnih.gov |
Contributions to Glass and Ceramics Manufacturing
Yttrium compounds are crucial in the manufacturing of advanced glasses and ceramics, particularly for optical and high-temperature applications. americanelements.comdiva-portal.org Yttrium oxide (Y2O3), or yttria, is a highly sought-after host material for laser applications, especially when doped with ions like Ytterbium (Yb3+). diva-portal.org However, the extremely high melting point of yttria (around 2430°C) makes growing large, high-quality single crystals a significant challenge. diva-portal.org
Ceramic processing provides a viable alternative, allowing for the fabrication of polycrystalline materials like Yb:Y2O3 at lower temperatures. For optical applications such as lasers, it is essential that the ceramic is highly transparent. This requires the material to have the same refractive index in all directions to avoid birefringence at the grain boundaries of the randomly oriented crystals. diva-portal.org
Yttrium(III) perchlorate can serve as a precursor in the synthesis of such advanced ceramics. americanelements.com Perchlorate salts, upon controlled thermal decomposition, can yield high-purity metal oxides. This method can be advantageous in achieving a uniform distribution of the yttrium oxide within a ceramic matrix. While detailed industrial processes involving yttrium perchlorate are often proprietary, its general application in glass manufacturing is recognized. americanelements.com
Ion Exchange and Separation Sciences
The chemical similarity of yttrium to the lanthanide series, particularly the heavy rare earth elements (HREEs), makes its separation from ores a complex and critical process. mdpi.comresearchgate.net
Solvent extraction and precipitation are primary industrial methods for isolating yttrium from rare earth element (REE) concentrates. tsijournals.comcondorchem.com One common approach involves dissolving the ore concentrate in an acid, such as hydrochloric acid, to create a solution of REE chlorides. tsijournals.comgoogle.com
A selective precipitation method involves treating this solution with sodium carbonate. tsijournals.com Subsequently, the addition of hydrogen peroxide (H2O2) can precipitate most heavy rare earths, while yttrium and erbium remain in the filtrate. tsijournals.com The yttrium can then be recovered from the filtrate, often by precipitation with oxalic acid, to ultimately yield a high-purity yttrium oxide product. tsijournals.com
Solvent extraction is another widely used technique. It employs organic extractants that show different affinities for various REEs. For example, a combination of [N1444][P507] and trialkylphosphine oxide (TRPO) has been shown to effectively separate yttrium and erbium from a chloride medium, achieving extraction efficiencies of 88.4% for yttrium. mdpi.com Other extractants like Cyanex 272 are also utilized under optimized conditions to selectively extract specific REEs, leaving yttrium to be recovered from the remaining solution. tsijournals.com The primary challenge in these processes remains the separation of yttrium from elements with very similar ionic radii and chemical properties, such as erbium. mdpi.com
Ion exchange chromatography is a powerful technique for the high-purity separation of elements with similar chemical behaviors, such as yttrium and other rare earths. google.comosti.gov This method relies on the differential affinity of ions for an ion exchange resin.
Systematic studies have been performed on the cation-exchange behavior of yttrium using resins like Dowex 50W-X8. osti.gov By using various eluting agents (eluents), yttrium can be effectively separated from a wide array of elements. For instance, yttrium can be separated from many common ions, including alkali metals, alkaline earths, cobalt, nickel, and cerium, through selective elution with agents like hydrochloric acid, nitric acid, or ammonium (B1175870) chloride. osti.gov
Furthermore, selective sorption techniques allow for the removal of other elements while yttrium remains on the exchange column, or vice versa. Yttrium has been successfully separated from titanium, zirconium, and hafnium using citrate (B86180) media, where these elements are selectively sorbed by the resin. osti.gov The development of crystalline inorganic ion exchangers is an ongoing area of research, aimed at creating materials with high selectivity for specific ions, which is crucial for applications like nuclear waste management and high-purity materials processing. hbni.ac.in
Sensor Development and Environmental Monitoring
The increasing use of yttrium in high-tech industries necessitates the development of sensitive and selective methods for its detection in various samples. researchgate.net
Recent research has led to the development of novel optical sensors for the highly selective colorimetric detection of yttrium (Y³⁺) ions. nih.govnih.gov One such sensor is based on a plasticized poly(vinyl chloride) (PVC) membrane containing specialized chemical components. nih.govrsc.org
In this system, 4-(2-arsonophenylazo)salicylic acid (APASA) acts as both the ionophore (ion-carrier) and the chromoionophore (color-changing agent). nih.gov When Y³⁺ ions from a sample permeate the membrane, they form a complex with APASA. This complexation event alters the optical properties of the membrane, causing a visible color change that can be measured. nih.gov To enhance the reaction, which can be slow, a synergistic reagent like tri-n-octyl phosphine (B1218219) oxide (TOPO) is added to facilitate the complex formation between Y³⁺ and APASA. nih.govrsc.org
This sensor demonstrates excellent performance, with a very low detection limit and high selectivity for yttrium over other potentially interfering ions. nih.govnih.gov It has been successfully applied to measure Y³⁺ concentrations in nickel-based alloys as well as in biological and environmental samples. nih.govrsc.org The sensor is also reusable, as it can be renewed by treatment with nitric acid. nih.gov
Table 2: Performance Characteristics of an Optical Sensor for Y³⁺ Detection
| Parameter | Value | Reference |
|---|---|---|
| Linear Dynamic Range | 8.0 × 10⁻⁹ to 2.3 × 10⁻⁵ M | nih.govnih.gov |
| Limit of Detection (LOD) | 2.3 × 10⁻⁹ M | nih.govnih.gov |
| Limit of Quantification (LOQ) | 7.7 × 10⁻⁹ M | nih.govnih.gov |
| Response Time | ~3.0 minutes | nih.govnih.gov |
| Renewing Agent | 0.15 M Nitric Acid | nih.govnih.gov |
Multifunctional Sensing Applications (e.g., non-contact thermometry, D₂O detection)
The development of materials for multifunctional sensing, capable of detecting several analytes or physical parameters, is a significant goal in materials science. Yttrium-based compounds, particularly metal-organic frameworks (MOFs), have emerged as highly effective platforms for such applications, notably in non-contact thermometry and the detection of heavy water (D₂O).
Non-Contact Luminescent Thermometry
Non-contact thermometry is essential for measuring temperature in environments where physical contact is impractical or would perturb the system, such as on micro-scale devices or in harsh chemical conditions. wikipedia.org Luminescent thermometers operate by correlating changes in light emission with temperature. A particularly robust approach is ratiometric thermometry, which relies on the ratio of emission intensities at two different wavelengths, minimizing errors from environmental effects or sensor concentration.
A highly stable yttrium-organic framework, (Y₀.₈₉Tb₀.₁₀Eu₀.₀₁)₆(BDC)₇(OH)₄(H₂O)₄, demonstrates the power of using Y³⁺ as a host. nih.gov In this structure, the yttrium framework provides a rigid, stable scaffold that is doped with small amounts of terbium (Tb³⁺) and europium (Eu³⁺) ions. The organic ligand (benzene-1,4-dicarboxylate or BDC) acts as an "antenna," absorbing UV light and efficiently transferring that energy to the lanthanide ions, which then emit their characteristic green (Tb³⁺) and red (Eu³⁺) light. nih.gov
The thermometric property arises from the different thermal responses of the Tb³⁺ and Eu³⁺ emissions. As temperature increases, two key processes occur:
Tb³⁺-to-Eu³⁺ energy transfer: A phonon-assisted process that becomes more efficient at higher temperatures, increasing Eu³⁺ emission while quenching Tb³⁺ emission. nih.gov
Tb³⁺-to-ligand back energy transfer: A thermally activated process that quenches the Tb³⁺ luminescence. nih.gov
By monitoring the ratio of the integrated intensities of Tb³⁺ emission (e.g., the ⁵D₄→⁷F₅ transition at 544 nm) to Eu³⁺ emission (e.g., the ⁵D₀→⁷F₂ transition at 610 nm), a precise temperature reading can be obtained. nih.gov This yttrium-based MOF functions effectively as a thermometer over a broad temperature range and exhibits high sensitivity, making it one of the most robust MOF thermometers reported. nih.gov
D₂O Detection
The same yttrium-based MOF can also function as a highly sensitive luminescent sensor for heavy water (D₂O). nih.gov The detection mechanism relies on the quenching of lanthanide luminescence by O-H vibrations from coordinated water molecules. When H₂O molecules loosely bound within the MOF's pores are replaced by D₂O, the quenching effect is significantly reduced because the lower frequency of O-D vibrations is less effective at deactivating the excited states of the lanthanide ions. nih.gov
This change manifests as a measurable increase in the luminescence decay lifetime of the lanthanide ions. By correlating the luminescence lifetime to the concentration of D₂O in H₂O, the material acts as a quantitative sensor with a sensitivity suitable for practical applications, such as monitoring the purity of heavy water used as a neutron moderator in nuclear reactors. nih.gov
| Parameter | Application | Value / Range | Sensing Mechanism |
|---|---|---|---|
| Operating Range | Non-Contact Thermometry | 288–573 K | Ratiometric (Tb³⁺/Eu³⁺ emission intensity) |
| Maximum Relative Sensitivity (Sᵣ) | Non-Contact Thermometry | 1.69 ± 0.04 % K⁻¹ (at 523 K) | Temperature-dependent energy transfer |
| Analyte | Water Isotope Sensing | D₂O in H₂O | Luminescence lifetime modification |
| Detection Method | D₂O Detection | Monitoring luminescence decay lifetime | Vibrational quenching (O-H vs. O-D) |
Fundamental Research in Chemical Physics
Investigation of Structure-Property Relationships in Yttrium Compounds
For instance, the crystal structures of hexakis(antipyrine) complexes with thulium and ytterbium, Tm(AP)₆₃ and Yb(AP)₆₃, have been elucidated. researchgate.netresearchgate.net These compounds are isostructural with the corresponding yttrium complex.
In these structures, the central metal ion (Y³⁺, Tm³⁺, or Yb³⁺) is coordinated by six antipyrine (B355649) (AP) ligands through their carbonyl oxygen atoms, resulting in a six-coordinate environment. researchgate.net The perchlorate ions (ClO₄⁻) are not directly coordinated to the metal but reside in the crystal lattice to balance the charge. nih.gov The study of these isostructural complexes reveals clear trends in properties, such as cytotoxic activity, that correlate with the decreasing ionic radius across the lanthanide series (the "lanthanide contraction"). researchgate.net By establishing the precise coordination environment—including bond lengths and angles—researchers can develop models that predict the luminescent, magnetic, or biological properties of new, related materials. confer.czresearchgate.net
| Compound | Crystal System | Space Group | Coordination Environment | Key Structural Feature |
|---|---|---|---|---|
| Tm(AP)₆₃ | Trigonal | R-3 | Six-coordinate metal center | Antipyrine ligands coordinate via carbonyl oxygen |
| Yb(AP)₆₃ | Trigonal | R-3 | Six-coordinate metal center | Isostructural with the Tm³⁺ analogue |
Exploration of Electronic Coupling and Spin States in Polynuclear Systems
In the field of molecular magnetism, a key challenge is to understand and control the magnetic interactions (electronic coupling) between metal ions within a polynuclear complex. This knowledge is vital for designing single-molecule magnets (SMMs), which have potential applications in high-density data storage and quantum computing.
Yttrium(III) plays an indispensable role in this research as a "diamagnetic diluent". mdpi.com The Y³⁺ ion has no d or f electrons and is therefore diamagnetic. It has an ionic radius very similar to that of heavy lanthanide ions like dysprosium(III) and holmium(III), which are of great interest for SMMs due to their large magnetic anisotropy. mdpi.com
Researchers synthesize polynuclear complexes containing paramagnetic lanthanide ions, such as a dinuclear dysprosium complex, and measure its magnetic properties. These properties arise from a combination of the single-ion behavior of each Dy³⁺ ion and the magnetic coupling between them. To isolate and quantify these two contributions, an analogous complex is synthesized where most of the Dy³⁺ ions are replaced with Y³⁺ ions, creating, for example, a Dy-Y dinuclear complex or a Y-Dy-Y trinuclear complex.
This technique of diamagnetic dilution effectively "switches off" the magnetic interactions between the paramagnetic centers. mdpi.com By comparing the magnetic behavior of the pure Dy³⁺ complex with the Y³⁺-diluted version, scientists can precisely determine the strength and nature (ferromagnetic or antiferromagnetic) of the electronic coupling. This methodology has been crucial in understanding that in many polynuclear lanthanide systems, especially those with long bridging ligands, the slow relaxation of magnetization is dominated by single-ion effects rather than strong coupling. mdpi.com Yttrium(3+);triperchlorate can serve as a precursor for introducing these diamagnetic Y³⁺ ions into such sophisticated magnetic systems.
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Tuned Properties
While the traditional synthesis of yttrium perchlorate (B79767) involves dissolving yttrium oxide in perchloric acid, emerging strategies are focused on achieving greater control over the final product's properties, such as its degree of hydration, crystal structure, and morphology. wikipedia.org These new methods are critical for tailoring the compound for specific applications.
Future synthetic research includes:
Solvothermal and Hydrothermal Methods : These techniques, which involve reactions in non-aqueous solvents like acetonitrile (B52724) or under mild hydrothermal conditions, offer a pathway to reduce hydration and control dimensionality. This approach has been successful in the synthesis of other rare-earth element complexes, such as the formation of the first molecular yttrium lactate (B86563) from yttrium chloride, where mild hydrothermal conditions were key. rsc.orgsemanticscholar.org By carefully tuning parameters like temperature, pressure, and solvent, it may be possible to synthesize novel yttrium perchlorate polymorphs or coordination complexes with unique properties.
Electrochemical Synthesis : Preliminary studies have suggested that yttrium perchlorate can be formed through the anodic oxidation of yttrium chloride in a perchloric acid electrolyte. Although current yields are suboptimal, this method presents a potential route for thin-film deposition or the creation of nanostructured materials directly onto a substrate.
Multicomponent and Redox-Neutral Reactions : Contemporary synthetic chemistry is exploring complex reaction pathways to build intricate molecular architectures. rsc.org Methodologies that couple etherification with C-X bond formation, sometimes mediated by metal perchlorates, hint at the potential for using yttrium perchlorate as a key reagent or catalyst in the one-pot synthesis of highly functionalized organic molecules. rsc.org
Industrial production strategies are also evolving to enhance scalability and safety, incorporating techniques like continuous stirring in corrosion-resistant reactors and vacuum evaporation to control crystallization.
Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights
A comprehensive understanding of the structure of yttrium perchlorate, both in its solid state and in solution, is fundamental to predicting and controlling its chemical behavior. While standard techniques like Raman spectroscopy and powder X-ray diffraction (XRD) are routinely used to confirm the identity and phase purity of the compound, more advanced methods are required for deeper structural insights.
Future research will increasingly rely on:
Synchrotron-Based X-ray Techniques : The high flux and tunability of synchrotron radiation sources enable a suite of powerful analytical methods. numberanalytics.com
X-ray Absorption Spectroscopy (XAS) : Techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are invaluable for probing the local coordination environment of the yttrium(III) ion. These methods can precisely determine bond distances, coordination numbers, and the geometry of the hydration shell around the yttrium ion in both crystalline and amorphous materials, as well as in solution. researchgate.net Studies on the hydrated yttrium ion using EXAFS and Large Angle X-ray Scattering (LAXS) have determined a hydration number of eight, with a mean Y-O bond distance of 2.368(5) Å and a second hydration sphere of approximately 16 water molecules at 4.40(4) Å. researchgate.net
Advanced X-ray Diffraction : For complex materials derived from yttrium perchlorate, such as metal-organic frameworks, variable temperature XRD can be used to study structural changes during thermal decomposition or phase transitions. vu.lt Furthermore, techniques like serial crystallography are emerging for the analysis of micro- and nanocrystalline materials that are otherwise difficult to characterize. numberanalytics.com
These advanced techniques provide a level of detail that is crucial for understanding structure-property relationships.
| Technique | Diagnostic Feature | Observation | Reference |
|---|---|---|---|
| Raman Spectroscopy | [ClO₄]⁻ Symmetric Stretch | ~935 cm⁻¹ | |
| Raman Spectroscopy | Y–O Vibrational Bands | 450–500 cm⁻¹ | |
| X-Ray Diffraction (XRD) | Characteristic Peaks (Octahydrate) | 2θ = 15.3°, 23.7°, 31.2° | |
| EXAFS/LAXS | Primary Hydration Shell (Y-O Distance) | 2.368(5) Å | researchgate.net |
| EXAFS/LAXS | Primary Hydration Number | 8 | researchgate.net |
| LAXS | Secondary Hydration Shell (Y···O Distance) | 4.40(4) Å | researchgate.net |
Integration of Computational Methods for Predictive Material Design
Computational materials science has become an indispensable tool, accelerating the discovery and optimization of new materials by complementing experimental research. nih.gov For yttrium perchlorate, integrating computational methods offers a powerful strategy for predicting its properties and guiding the synthesis of novel materials.
Key computational approaches include:
Density Functional Theory (DFT) : This quantum mechanical modeling method is central to modern computational chemistry. DFT can be used to predict the thermal decomposition pathways of yttrium perchlorate, which is vital for its applications as an energetic material. It can also be employed to calculate the electronic structure, vibrational frequencies (complementing Raman and IR spectroscopy), and thermodynamic stability of new yttrium perchlorate-based coordination compounds. nih.govmdpi.com
Molecular Dynamics (MD) and Multiscale Modeling : MD simulations are particularly useful for studying the dynamic behavior of yttrium perchlorate in solution, including the structure and stability of its hydration shells, which corroborates experimental findings from techniques like EXAFS. researchgate.net By bridging atomic-scale phenomena with macroscopic properties, multiscale modeling can help in the rational design of composite materials incorporating yttrium perchlorate. mit.edurilem.net
Artificial Intelligence (AI) and Machine Learning (ML) : The application of AI/ML to materials science is a rapidly growing field. nih.gov By training algorithms on existing experimental and computational data, ML models can predict the properties of hypothetical compounds. mit.edu This data-driven approach can screen vast chemical spaces to identify promising new materials based on the yttrium perchlorate scaffold for specific applications, such as catalysis or energy storage, significantly reducing the time and cost of experimental discovery. nih.gov
The synergy between these computational methods and experimental validation is crucial for the predictive design of next-generation materials. chalmers.se
Novel Applications in Advanced Materials and Chemical Processes
Research into yttrium perchlorate is uncovering its potential in a range of high-technology fields, moving beyond its traditional roles. The unique combination of the yttrium(III) ion and the perchlorate anion gives rise to properties that are being exploited in new applications.
Promising areas of application include:
Advanced Catalysis : Yttrium perchlorate serves as a catalyst in various chemical processes, enhancing selectivity and reaction rates in organic synthesis and the production of advanced materials. Its function as a Lewis acid catalyst can be explored for a wider range of reactions, potentially leading to more efficient and environmentally friendly chemical manufacturing processes.
Precursor for Functional Materials : The compound is a valuable starting material for the synthesis of more complex structures. It is used to create heteronuclear complexes and serves as a precursor for lanthanide-like coordination polymers. For example, it has been used as a source of interlayer perchlorate anions in the formation of layered yttrium lactate complexes, demonstrating its utility in constructing functional hybrid materials. rsc.orgsemanticscholar.org
Energetic Materials : Due to its oxidizing nature, yttrium perchlorate is a component in pyrotechnics and specialized energetic materials. americanelements.com While it is less sensitive than some conventional explosives, its specific impact and friction sensitivity make it a candidate for research into new initiators and propellants where tailored performance is required.
Electrochemical Systems : While not a direct application, the use of other metal perchlorates, such as lithium and magnesium perchlorate, as electrolytes in high-energy-density batteries points to a potential area of investigation for yttrium perchlorate. chalmers.seca.gov Research could explore its properties in non-aqueous electrolytes or as a dopant in solid-state ion conductors.
The exploration of these applications, guided by advanced synthesis and computational design, will continue to expand the utility of yttrium(3+);triperchlorate in materials science.
Q & A
Basic: What are the recommended methods for synthesizing aqueous solutions of yttrium(3+) triperchlorate, and how are reaction conditions optimized?
Yttrium(3+) triperchlorate is typically synthesized by reacting yttrium oxide (Y₂O₃) with concentrated perchloric acid (HClO₄) under controlled conditions. A 50% w/w aqueous solution can be prepared by stoichiometric neutralization, ensuring excess acid is removed to avoid destabilization . Optimization involves monitoring pH (<1.5) and temperature (20–25°C) to prevent hydrolysis or decomposition. Purity is confirmed via gravimetric analysis of residual chloride ions .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing yttrium(3+) triperchlorate’s purity and structure?
Key techniques include:
- Raman spectroscopy : Identifies symmetric ClO₄⁻ stretching modes (~930 cm⁻¹) and detects structural distortions caused by hydration .
- X-ray diffraction (XRD) : Resolves crystalline phases in anhydrous forms, with lattice parameters compared to reference data (e.g., JCPDS) .
- Thermogravimetric analysis (TGA) : Quantifies hydration levels by mass loss at 100–200°C (water) and 300–400°C (perchlorate decomposition) .
Advanced: How does yttrium(3+) triperchlorate doping influence the vibrational dynamics of host crystal lattices, such as KNN (KNaNbO₃)?
Yttrium(3+) substitutes at A-sites (K⁺/Na⁺ positions) in KNN due to comparable ionic radii (Y³⁺: 1.04 Å vs. K⁺: 1.38 Å), reducing octahedral distortion. Raman spectroscopy reveals decreased full-width half-maximum (FWHM) at 619 cm⁻¹ for low doping (0.1–0.5 mol%), indicating enhanced crystallinity. At >0.5 mol%, B-site substitution (Nb⁵⁺) induces O-Nb-O angle distortions, altering Raman intensity and FWHM .
Advanced: How can paramagnetic interactions between yttrium(3+) triperchlorate and rare-earth dopants (e.g., Gd³⁺, Nd³⁺) be analyzed in silicate matrices?
Electron paramagnetic resonance (EPR) spectroscopy detects Gd³⁺ centers in Y₂SiO₅ lattices, where Gd³⁺ occupies yttrium sites (ionic radius: 0.96 Å). Signal intensity ratios (e.g., Gd²⁺:Gd¹⁺ ≈ 3:1) reveal site-specific localization. For Nd³⁺, hyperfine splitting in EPR spectra (e.g., gₓ=4.1038 in Y₂SiO₅) distinguishes between nonequivalent yttrium positions .
Basic: What factors govern the solubility and stability of yttrium(3+) triperchlorate in polar solvents?
Solubility in water is high (~50% w/w) due to strong ion-dipole interactions. Stability depends on pH (optimal <2) and temperature (store at 0–6°C). Hydrolysis occurs above pH 3, forming Y(OH)₃ precipitates. Acetonitrile enhances solubility for non-aqueous syntheses but requires inert atmospheres to prevent ClO₄⁻ reduction .
Advanced: How do competitive coordination behaviors between yttrium(3+) triperchlorate and transition-metal perchlorates (e.g., Fe³⁺, Sc³⁺) affect reaction pathways?
In mixed perchlorate systems, yttrium’s higher charge density (Y³⁺: 1.04 Å vs. Fe³⁺: 0.69 Å) favors preferential complexation with hard donors (e.g., O-donor ligands). Competitive binding is studied via UV-Vis titration (e.g., Fe³⁺-SCN⁻ complexes at 480 nm) and cyclic voltammetry to track redox shifts .
Advanced: What kinetic models describe the thermal decomposition of yttrium(3+) triperchlorate?
Decomposition follows a two-step mechanism:
Dehydration : First-order kinetics (Eₐ ≈ 40–60 kJ/mol) between 100–200°C.
Perchlorate breakdown : Avrami-Erofeev model (n=2) for ClO₄⁻ → Cl⁻ + 2O₂, with Eₐ ~120–150 kJ/mol at 300–400°C .
DSC-TGA coupled with mass spectrometry monitors O₂/Cl₂ evolution to validate pathways .
Basic: What safety protocols are critical when handling yttrium(3+) triperchlorate in aqueous solutions?
- Storage : Use polyethylene containers to avoid ClO₄⁻-glass reactions.
- PPE : Acid-resistant gloves and goggles; fume hoods for aerosol prevention.
- Spill Management : Neutralize with NaHCO₃ or CaCO₃ to minimize ClO₄⁻ explosion risks .
Advanced: What role does yttrium(3+) triperchlorate play in catalytic processes, such as oxidative coupling reactions?
Yttrium’s Lewis acidity enhances electrophilic activation of substrates (e.g., methane in C–H bond cleavage). In situ XAFS studies track Y³⁺ coordination changes during catalysis, while turnover frequencies (TOF) are optimized by tuning ClO₄⁻/Y³⁺ ratios to balance acidity and oxidative capacity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., EPR, Raman) when studying yttrium(3+) triperchlorate-doped materials?
- Multi-technique validation : Cross-reference EPR site assignments with XRD crystallography.
- Doping controls : Compare undoped vs. doped samples to isolate Y³⁺ effects.
- Computational modeling : DFT simulations (e.g., VASP) predict vibrational modes and paramagnetic center geometries, reconciling experimental discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
